5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol
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Overview
Description
5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole-3-carbaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the triazole-thiol derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents like bromine or nitrating mixtures of nitric and sulfuric acids.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conducting polymers or sensors.
Mechanism of Action
The mechanism of action of 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the triazole ring can coordinate with metal ions or enzymes. The thiol group can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity. These interactions can affect various cellular pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Indol-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol: Lacks the methyl group on the phenyl ring.
5-(Indol-3-ylmethyl)-4-(2-chlorophenyl)-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of a methyl group.
5-(Indol-3-ylmethyl)-4-(2-methoxyphenyl)-1,2,4-triazole-3-thiol: Contains a methoxy group instead of a methyl group.
Uniqueness
The presence of the 2-methylphenyl group in 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
3-(1H-indol-3-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-12-6-2-5-9-16(12)22-17(20-21-18(22)23)10-13-11-19-15-8-4-3-7-14(13)15/h2-9,11,19H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVPHGICTUFUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413987 |
Source
|
Record name | 5-(INDOL-3-YLMETHYL)-4-(2-METHYLPHENYL)-1,2,4-TRIAZOLE-3-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-20-1 |
Source
|
Record name | 5-(INDOL-3-YLMETHYL)-4-(2-METHYLPHENYL)-1,2,4-TRIAZOLE-3-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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